molecular formula C9H7FN2O B3095309 3-(3-Fluoro-2-methylphenyl)-1,2,4-oxadiazole CAS No. 1262412-65-6

3-(3-Fluoro-2-methylphenyl)-1,2,4-oxadiazole

Cat. No. B3095309
CAS RN: 1262412-65-6
M. Wt: 178.16 g/mol
InChI Key: MSRRLCSFWLOXDK-UHFFFAOYSA-N
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Description

3-(3-Fluoro-2-methylphenyl)-1,2,4-oxadiazole, also known as FMOX, is a heterocyclic organic compound that has recently been studied for its potential applications in scientific research. FMOX is a five-membered ring structure consisting of two nitrogen atoms, two carbon atoms, and one oxygen atom. It is a colorless solid with a melting point of about 95°C and is soluble in organic solvents such as dichloromethane and dimethyl sulfoxide. FMOX has been studied for its potential as an inhibitor of the enzyme acetylcholinesterase (AChE) and as a potential therapeutic agent for the treatment of Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-2-methylphenyl)-1,2,4-oxadiazole is not fully understood. It is believed that this compound binds to the active site of AChE and MAO, preventing the breakdown of acetylcholine and monoamine neurotransmitters, respectively. This compound is also believed to have an indirect effect on the activity of other enzymes by modulating the activity of the enzyme phosphodiesterase.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the activity of AChE and MAO in vitro. In addition, this compound has been shown to increase the levels of cAMP, a second messenger involved in a variety of cellular processes, in cell culture studies.

Advantages and Limitations for Lab Experiments

3-(3-Fluoro-2-methylphenyl)-1,2,4-oxadiazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. In addition, this compound is an inhibitor of both AChE and MAO, making it a useful tool for studying these enzymes. However, this compound has some limitations for use in laboratory experiments. It is not soluble in water, so it must be dissolved in an organic solvent prior to use. In addition, this compound is a relatively weak inhibitor of AChE and MAO, so it may not be suitable for use in experiments that require a stronger inhibitor.

Future Directions

The potential applications of 3-(3-Fluoro-2-methylphenyl)-1,2,4-oxadiazole are far-reaching, and future research could explore a variety of directions. One potential direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer’s disease and other neurological disorders. It could also be studied for its potential as an inhibitor of other enzymes involved in neurotransmission, such as glutamate decarboxylase. In addition, further research could be conducted to investigate the biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, this compound could be studied for its potential applications in other areas, such as organic synthesis and drug delivery.

Scientific Research Applications

3-(3-Fluoro-2-methylphenyl)-1,2,4-oxadiazole has been studied for its potential application in scientific research. This compound has been studied as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine and is involved in the regulation of memory and cognitive processes. Inhibition of AChE has been studied as a potential therapeutic agent for the treatment of Alzheimer’s disease. In addition, this compound has been studied for its potential as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that breaks down the neurotransmitters dopamine, norepinephrine, and serotonin, and inhibition of MAO has been studied as a potential therapeutic agent for the treatment of depression.

properties

IUPAC Name

3-(3-fluoro-2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-6-7(3-2-4-8(6)10)9-11-5-13-12-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRRLCSFWLOXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=NOC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001250012
Record name 1,2,4-Oxadiazole, 3-(3-fluoro-2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262412-65-6
Record name 1,2,4-Oxadiazole, 3-(3-fluoro-2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262412-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Oxadiazole, 3-(3-fluoro-2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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